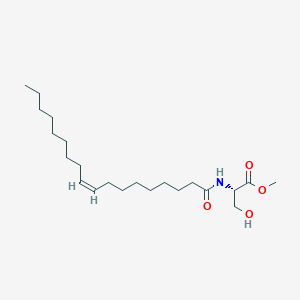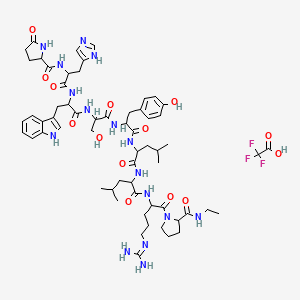
LeuprolideAcetateEPImpurityE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This impurity is often studied to ensure the purity and efficacy of leuprolide acetate formulations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Leuprolide Acetate EP Impurity E involves liquid-phase peptide synthesis. The process typically includes the condensation of protected amino acids using dicyclohexylcarbodiimide and 1-hydroxybenzotriazole in tetrahydrofuran at low temperatures . The resulting peptides are then deprotected and purified through various chromatographic techniques.
Industrial Production Methods
Industrial production of Leuprolide Acetate EP Impurity E follows similar synthetic routes but on a larger scale. The process is optimized to achieve high yields and purity, often exceeding 99% . The use of automated peptide synthesizers and advanced purification methods ensures consistency and quality in the final product.
化学反応の分析
Types of Reactions
Leuprolide Acetate EP Impurity E undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan and tyrosine residues.
Reduction: Reduction reactions may involve the disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the impurity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted analogs of Leuprolide Acetate EP Impurity E. These products are often analyzed to understand the stability and reactivity of the impurity.
科学的研究の応用
Leuprolide Acetate EP Impurity E is used extensively in scientific research to:
Chemistry: Study the synthesis and purification of peptide impurities.
Biology: Investigate the biological activity and stability of peptide impurities.
Medicine: Ensure the purity and efficacy of leuprolide acetate formulations used in treating hormone-dependent conditions.
Industry: Develop and optimize industrial-scale peptide synthesis and purification processes.
作用機序
The mechanism of action of Leuprolide Acetate EP Impurity E is not well-documented, as it is primarily studied as an impurity. it is structurally similar to leuprolide acetate, which acts as a gonadotropin-releasing hormone agonist. Leuprolide acetate binds to the gonadotropin-releasing hormone receptor, leading to the downregulation of sex steroid levels .
類似化合物との比較
Leuprolide Acetate EP Impurity E can be compared with other impurities and analogs of leuprolide acetate, such as:
- Leuprolide Acetate EP Impurity D
- Leuprolide Acetate EP Impurity F
- Leuprolide Acetate EP Impurity H
These compounds share similar synthetic routes and structural features but differ in their specific amino acid sequences and chemical properties. Leuprolide Acetate EP Impurity E is unique due to its specific sequence and the presence of the pyrrolidine-2-carboxamide group.
特性
分子式 |
C61H85F3N16O14 |
|---|---|
分子量 |
1323.4 g/mol |
IUPAC名 |
N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C59H84N16O12.C2HF3O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);(H,6,7) |
InChIキー |
VIKVLAJTEHLRFY-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(3-Bromophenyl)ethyl]azetidine](/img/structure/B12085055.png)
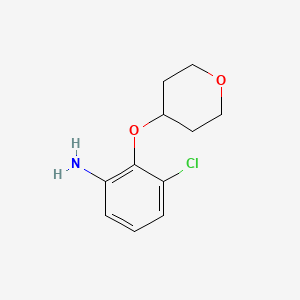

![2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B12085072.png)
![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B12085076.png)
![5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12085077.png)
![1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one](/img/structure/B12085084.png)
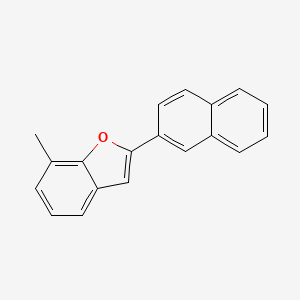

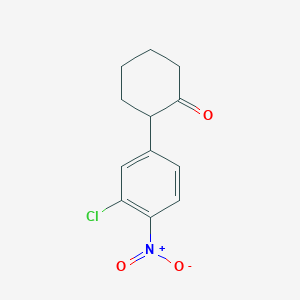
![30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,10,12,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12085115.png)
